molecular formula C5H2ClN3OS B12994831 7-Chlorothiazolo[5,4-d]pyrimidin-2-ol

7-Chlorothiazolo[5,4-d]pyrimidin-2-ol

Cat. No.: B12994831
M. Wt: 187.61 g/mol
InChI Key: SGRMREZENCVJDQ-UHFFFAOYSA-N
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Description

7-Chlorothiazolo[5,4-d]pyrimidin-2-ol is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorothiazolo[5,4-d]pyrimidin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with chloroformamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-Chlorothiazolo[5,4-d]pyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of various substituted thiazolo[5,4-d]pyrimidines.

Scientific Research Applications

7-Chlorothiazolo[5,4-d]pyrimidin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-Chlorothiazolo[5,4-d]pyrimidin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
  • Thiazolo[4,5-b]pyridines

Uniqueness

7-Chlorothiazolo[5,4-d]pyrimidin-2-ol is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H2ClN3OS

Molecular Weight

187.61 g/mol

IUPAC Name

7-chloro-1H-[1,3]thiazolo[5,4-d]pyrimidin-2-one

InChI

InChI=1S/C5H2ClN3OS/c6-3-2-4(8-1-7-3)11-5(10)9-2/h1H,(H,9,10)

InChI Key

SGRMREZENCVJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=O)S2

Origin of Product

United States

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